Linker Complexity and Molecular Weight Differentiation
E3 Ligase Ligand-linker Conjugate 104 features a complex, rigid linker containing a 2,7-diazaspiro[3.4]octane and a piperidine moiety, which is structurally distinct from the simpler, more flexible alkyl or polyethylene glycol (PEG) linkers commonly used in other conjugates . This structural complexity directly translates to a higher molecular weight (MW) compared to several close analogs. For instance, it has a MW of 623.74 g/mol, which is 55% higher than the simpler Thalidomide-O-amido-C4-NH2 (402.40 g/mol) and significantly greater than the PEG-based Thalidomide-PEG2-NH2 .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 623.74 |
| Comparator Or Baseline | Thalidomide-O-amido-C4-NH2: 402.40 |
| Quantified Difference | 221.34 g/mol higher (55.0% increase) |
| Conditions | Calculated based on molecular formula (C33H45N5O7 vs C19H22N4O6) |
Why This Matters
The higher molecular weight and complex structure of Conjugate 104 can influence PROTAC permeability, solubility, and the overall physicochemical properties of the final degrader molecule, making it a distinct and potentially advantageous building block for optimizing drug-like properties compared to simpler linker systems.
